molecular formula C19H19ClN8 B6475084 5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2640966-50-1

5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B6475084
CAS No.: 2640966-50-1
M. Wt: 394.9 g/mol
InChI Key: CLTFFSYYDQRADR-UHFFFAOYSA-N
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Description

The compound “5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a nitrile group . The pyrazole ring in the molecule is substituted with two methyl groups, making it a derivative of 3,5-dimethylpyrazole .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 3,5-dimethylpyrazole part of the molecule, for example, is known to be unsymmetrical, with the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) having C2v symmetry .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of various functional groups. For instance, the nitrile group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition. The pyrazole and pyrimidine rings might also participate in electrophilic substitution reactions or act as ligands in coordination chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitrile group could increase its polarity, affecting its solubility in different solvents. The 3,5-dimethylpyrazole part of the molecule is known to be a white solid that dissolves well in polar organic solvents .

Safety and Hazards

While specific safety and hazard data for this compound are not available, similar compounds such as 3,5-dimethylpyrazole are labeled with hazard statements including H302, H315, H319, H335, H361, H373, indicating potential hazards related to ingestion, skin and eye contact, inhalation, fertility, and long-term exposure .

Future Directions

The study and application of pyrazole-based compounds is a vibrant field of research due to their versatile properties and potential applications in various areas such as coordination chemistry, catalysis, and medicinal chemistry . Future research could focus on exploring new synthetic routes, studying their reactivity and mechanism of action, and investigating their potential applications in various fields.

Properties

IUPAC Name

5-chloro-6-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN8/c1-13-7-14(2)28(25-13)18-9-17(23-12-24-18)26-3-5-27(6-4-26)19-16(20)8-15(10-21)11-22-19/h7-9,11-12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTFFSYYDQRADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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